2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid
Description
2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid (CAS: 325721-56-0) is a sulfonamide derivative with the molecular formula C₁₄H₁₂ClNO₄S and a molecular weight of 325.77 g/mol . The compound features a benzoic acid backbone substituted with a chlorine atom at position 2 and a methyl(phenyl)sulfamoyl group at position 3. Its structural complexity and functional groups make it a candidate for pharmaceutical and agrochemical research, particularly in enzyme inhibition and receptor binding studies.
Properties
IUPAC Name |
2-chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-16(10-5-3-2-4-6-10)21(19,20)11-7-8-13(15)12(9-11)14(17)18/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZKDUFIGADRGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid typically involves the reaction of 2-chlorobenzoic acid with methyl(phenyl)sulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid is being investigated as a potential drug candidate for managing various conditions, particularly:
- Anti-inflammatory agents : The compound may inhibit specific enzymes involved in inflammatory pathways, offering therapeutic benefits in treating inflammatory diseases.
- Antimicrobial properties : Its structural similarity to known sulfonamide antibiotics suggests potential efficacy against bacterial infections .
2. Enzyme Inhibition Studies
Research indicates that compounds with similar sulfamoyl groups can act as enzyme inhibitors. For instance:
- It has been studied for its ability to inhibit cytosolic phospholipase A2α, which plays a crucial role in inflammatory responses .
- The sulfamoyl moiety may mimic natural substrates, leading to competitive inhibition of key enzymes involved in metabolic pathways .
The biological activities of 2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid can be summarized as follows:
| Activity | Mechanism | Potential Applications |
|---|---|---|
| Enzyme inhibition | Competitive inhibition of target enzymes | Treatment of inflammation and infections |
| Antimicrobial effects | Disruption of bacterial cell processes | Development of new antibiotics |
| Modulation of biochemical pathways | Interaction with cellular signaling pathways | Potential use in cancer therapies |
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Study on Anti-inflammatory Properties
- Antimicrobial Efficacy
- Cancer Research
Mechanism of Action
The mechanism of action of 2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural analogs and their molecular properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid (Target) | 325721-56-0 | C₁₄H₁₂ClNO₄S | 325.77 | Methyl(phenyl)sulfamoyl |
| 5-Benzenesulfonamido-2-chlorobenzoic acid | - | C₁₃H₁₀ClNO₄S | 311.79 | Benzenesulfonamido |
| 2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid | 328028-05-3 | C₁₄H₁₁Cl₂NO₄S | 360.20 | 3-Chloro-4-methylphenylsulfamoyl |
| 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid | 312274-91-2 | C₁₃H₉Cl₂NO₄S | 346.19 | 4-Chlorophenylsulfamoyl |
| 2-Chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid | - | C₁₃H₉ClFNO₄S | 329.73 | 2-Fluorophenylsulfamoyl |
| 2-Chloro-5-(morpholine-4-sulfonyl)benzoic acid | 109029-96-1 | C₁₁H₁₂ClNO₅S | 305.79 | Morpholine-4-sulfonyl |
| 2-Chloro-5-{[4-(trifluoromethoxy)phenyl]sulfamoyl}benzoic acid | 745798-18-9 | C₁₄H₉ClF₃NO₅S | 395.74 | 4-(Trifluoromethoxy)phenylsulfamoyl |
Key Observations :
- Substituent Effects : The target compound’s methyl(phenyl)sulfamoyl group balances steric bulk and lipophilicity. Analogs with electron-withdrawing substituents (e.g., Cl, F, CF₃O) exhibit higher molecular weights and altered electronic profiles, which influence acidity and binding interactions .
- Solubility : The morpholine derivative (CAS 109029-96-1) has enhanced water solubility due to the amine group, contrasting with aryl-substituted analogs that favor lipid membranes .
Physicochemical and Spectral Properties
- Acidity : Electron-withdrawing groups (Cl, CF₃O) lower the pKa of the benzoic acid moiety, enhancing ionization at physiological pH .
- Thermal Stability : Higher melting points observed in dichloro-substituted analogs (e.g., CAS 328028-05-3) due to stronger intermolecular forces .
- Spectral Signatures : IR and NMR spectra for these compounds typically show characteristic peaks for sulfonamide (S=O at ~1350 cm⁻¹) and carboxylic acid (C=O at ~1700 cm⁻¹) groups .
Biological Activity
2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid is a synthetic compound belonging to the class of benzoic acid derivatives. Its structure features a chloro group at the 2-position and a sulfamoyl group at the 5-position, with a methyl-phenyl substituent on the nitrogen of the sulfamoyl group. This unique arrangement contributes to its potential biological activities, particularly in medicinal chemistry, including antidiabetic and anticancer properties.
Antidiabetic Properties
Research indicates that compounds similar to 2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid exhibit significant antidiabetic effects. These compounds interact with enzymes involved in carbohydrate metabolism, potentially modulating metabolic pathways relevant to diabetes. For instance, structural analogs have shown inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose metabolism and insulin signaling .
Anticancer Activity
2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid has also been studied for its anticancer properties. It has demonstrated high binding affinity to carbonic anhydrase IX (CAIX), an enzyme overexpressed in various solid tumors. This interaction may contribute to its efficacy in cancer treatment by inhibiting tumor growth and metastasis .
Other Biological Activities
The compound has shown promise in various other biological activities, including:
- Hypolipemic Activity : Structural analogs have demonstrated the ability to lower lipid levels in the bloodstream.
- Enzyme Inhibition : The compound and its derivatives can inhibit several enzymes, leading to potential applications in treating metabolic disorders.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in 2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid is crucial for its biological activity. A comparative analysis of similar compounds reveals how modifications can enhance or diminish activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-5-sulfamoylbenzoic acid | Lacks methyl(phenyl) group | Hypolipemic activity |
| 4-Amino-5-sulfamoylbenzoic acid | Amino group at position 4 | Antidiabetic properties |
| Methyl 2-Halo-4-substituted-5-sulfamoyl-benzoates | Varying halogen substitutions | Selective enzyme inhibitors |
The presence of the chloro substituent and the methyl(phenyl)sulfamoyl group enhances the compound's effectiveness as an inhibitor of key metabolic enzymes compared to other sulfamoylated benzoic acids.
Case Studies
- DPP-4 Inhibition Study : In vitro studies have shown that derivatives of 2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid exhibit competitive inhibition against DPP-4, with IC50 values indicating their potential as antidiabetic agents. The most potent compounds demonstrated IC50 values in the low micromolar range, suggesting significant therapeutic potential .
- CAIX Binding Affinity : A study focusing on CAIX inhibitors reported that certain derivatives of this compound exhibited a binding affinity with a dissociation constant (Kd) as low as 0.12 nM, indicating strong selectivity for CAIX over other isozymes. This selectivity is critical for minimizing side effects in cancer treatment .
- NF-kB Activation Study : Another investigation evaluated the activation of NF-kB pathways by sulfamoylated compounds, revealing that specific structural modifications can enhance their biological activity, which may contribute to their anticancer effects .
Q & A
Basic: What are the optimal synthetic routes for 2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves coupling 2-chloro-5-sulfamoylbenzoic acid with methyl(phenyl)amine derivatives. Key steps include:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution of the sulfamoyl group .
- Catalysts: Employ coupling agents like EDC/HOBt or palladium catalysts for Suzuki-Miyaura reactions if aryl halides are involved .
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .
- Yield Optimization: Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2:1 amine-to-acid ratio) to minimize side products .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm structural integrity, with characteristic peaks for the sulfamoyl group (~3.3 ppm for methyl) and aromatic protons (6.8–7.5 ppm) .
- HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with ESI-MS verifies molecular weight (MW: 325.78 g/mol) and purity .
- FT-IR: Identify functional groups (e.g., S=O stretching at 1150–1350 cm, C=O at ~1700 cm) .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Structural Modifications: Synthesize analogs with substituent variations (e.g., halogenation at the phenyl ring, methyl group replacement) to assess impacts on bioactivity .
- Biological Assays: Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric assays to quantify inhibition constants () .
- Computational SAR: Perform molecular docking (AutoDock Vina) to predict binding affinities and guide rational design .
Advanced: How should researchers resolve contradictions in reported biological activities of sulfamoylbenzoic acid derivatives?
Methodological Answer:
- Comparative Analysis: Cross-reference assay conditions (e.g., pH, temperature) and purity levels (HPLC data) across studies .
- Structural Validation: Verify if discrepancies arise from unintended substitutions (e.g., chloro vs. fluoro groups) using single-crystal XRD .
- Dose-Response Curves: Replicate experiments with standardized protocols (e.g., IC measurements) to confirm activity trends .
Advanced: What computational strategies predict binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with Lamarckian GA parameters (exhaustiveness = 20) to model binding modes in enzyme active sites .
- Binding Validation: Compare docking poses with crystallographic data (PDB) and validate via molecular dynamics simulations (GROMACS) to assess stability .
- Free Energy Calculations: Apply MM-PBSA/GBSA to estimate binding energies and rank derivatives .
Basic: What handling protocols ensure stability during storage and experimentation?
Methodological Answer:
- Storage: Store at –20°C under inert gas (N) in amber vials to prevent hydrolysis of the sulfamoyl group .
- Solubility Management: Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH > 8 to prevent ester hydrolysis .
Advanced: How do substituent variations impact reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Leaving Group Effects: Chloro substituents at position 2 enhance reactivity in SNAr reactions compared to fluoro analogs (lower due to better leaving ability) .
- Kinetic Studies: Use F NMR to monitor reaction rates with different nucleophiles (e.g., amines vs. thiols) under controlled temperatures (25–80°C) .
Basic: What purification methods are most effective post-synthesis?
Methodological Answer:
- Chromatography: Silica gel chromatography (gradient: 20–50% ethyl acetate in hexane) resolves sulfonamide byproducts .
- Recrystallization: Use ethanol/water (70:30 v/v) to isolate crystals with >99% purity (melting point: 180–185°C) .
Advanced: How can quantum mechanical calculations predict electronic properties?
Methodological Answer:
- DFT Modeling: Use Gaussian 09 with B3LYP/6-311++G(d,p) to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for reactivity hotspots .
- Solvent Effects: Include PCM models to simulate aqueous or DMSO environments and predict pKa values (~2.3 for the carboxylic acid group) .
Advanced: What experimental strategies validate docking predictions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
